molecular formula C15H20N6 B15121361 N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B15121361
M. Wt: 284.36 g/mol
InChI Key: UIENYIYIWMTKFX-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a pyrazinyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl-piperidine intermediate, which is then coupled with a pyrimidine derivative under specific conditions. For instance, the reaction may involve:

    Formation of the Pyrazinyl-Piperidine Intermediate: This step often involves the reaction of pyrazine with piperidine under catalytic conditions.

    Coupling with Pyrimidine: The intermediate is then reacted with a pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cell function and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These are also structurally related and have been studied for their potential as enzyme inhibitors.

Uniqueness

N,5-dimethyl-N-[1-(pyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C15H20N6

Molecular Weight

284.36 g/mol

IUPAC Name

N,5-dimethyl-N-(1-pyrazin-2-ylpiperidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H20N6/c1-12-8-18-15(19-9-12)20(2)13-4-3-7-21(11-13)14-10-16-5-6-17-14/h5-6,8-10,13H,3-4,7,11H2,1-2H3

InChI Key

UIENYIYIWMTKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CN=C3

Origin of Product

United States

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